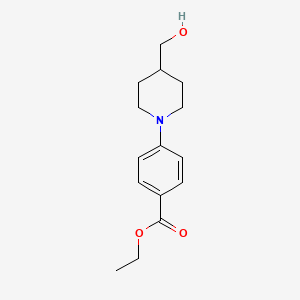
4-(4-(hidroximetil)piperidin-1-il)benzoato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is an organic compound with the molecular formula C15H21NO3 It features a benzoate ester linked to a piperidine ring, which is further substituted with a hydroxymethyl group
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
This compound can be used in the development of biologically active molecules. The piperidine ring is a common motif in many pharmaceuticals, and the hydroxymethyl group can be further functionalized to enhance biological activity.
Medicine
Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has potential applications in drug design and development. Its structure allows for the exploration of new therapeutic agents, particularly in the treatment of neurological disorders where piperidine derivatives are often effective.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it useful in creating materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate typically involves a multi-step process:
Formation of 4-(hydroxymethyl)piperidine: This intermediate can be synthesized by the reduction of 4-piperidone using sodium borohydride in methanol.
Esterification: The intermediate 4-(hydroxymethyl)piperidine is then reacted with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate in acetonitrile to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: 4-(4-(carboxymethyl)piperidin-1-yl)benzoic acid.
Reduction: 4-(4-(hydroxymethyl)piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzoate ester can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
4-(Hydroxymethyl)piperidine-1-carbodithioic acid: Contains a carbodithioic acid group instead of a benzoate ester.
1-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-piperidinemethanol: Features a sulfonyl group and a chlorophenyl substituent.
Uniqueness
Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is unique due to its combination of a benzoate ester and a hydroxymethyl-substituted piperidine ring. This combination provides a balance of hydrophilic and lipophilic properties, making it versatile for various applications in chemistry and biology.
This detailed overview should provide a comprehensive understanding of Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate, its preparation, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
ethyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-3-5-14(6-4-13)16-9-7-12(11-17)8-10-16/h3-6,12,17H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPVQNSTCDOHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
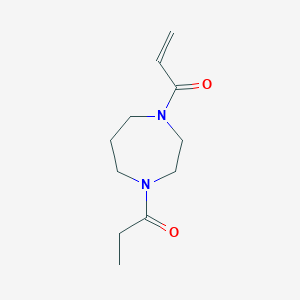
![1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2564609.png)
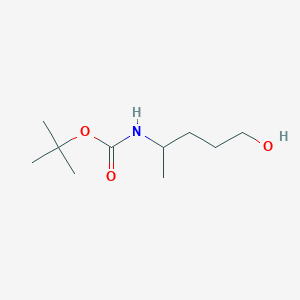
![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)
![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)
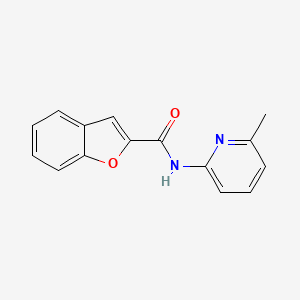

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2564621.png)
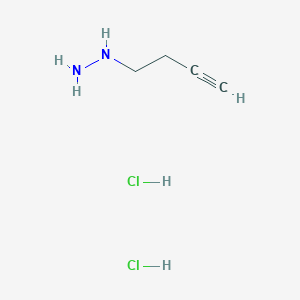
![N-(2,4-dimethoxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2564627.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-(methylsulfonylmethyl)benzamide](/img/structure/B2564629.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)

